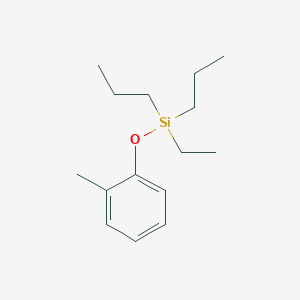![molecular formula C10H11BrN2O4 B14598648 N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide CAS No. 58841-55-7](/img/structure/B14598648.png)
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide is a chemical compound with the molecular formula C10H11BrN2O4 It is characterized by the presence of a bromoethoxy group and a nitrophenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide typically involves the reaction of 4-nitrophenol with 2-bromoethanol to form 4-(2-bromoethoxy)-2-nitrophenol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethoxy group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Acylation: The acetamide moiety can undergo acylation reactions with acyl chlorides or anhydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acidic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetamides.
Reduction: Formation of N-[4-(2-aminoethoxy)-2-nitrophenyl]acetamide.
Acylation: Formation of this compound derivatives with different acyl groups.
Aplicaciones Científicas De Investigación
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the nitro and ethoxy groups.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the bromoethoxy group.
N-(4-(2-Chloroethoxy)-2-nitrophenyl)acetamide: Similar structure with a chloroethoxy group instead of bromoethoxy.
Uniqueness
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide is unique due to the combination of its bromoethoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
58841-55-7 |
|---|---|
Fórmula molecular |
C10H11BrN2O4 |
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
N-[4-(2-bromoethoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C10H11BrN2O4/c1-7(14)12-9-3-2-8(17-5-4-11)6-10(9)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clave InChI |
KPPQPGQSAQDUNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)OCCBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)



![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

